Csnk2A-IN-1

Kinase Selectivity Off-Target Profiling Chemical Biology

Csnk2A-IN-1 (compound 7C) is a selective CSNK2A inhibitor engineered to minimize PIM3 off-target activity. With high DMSO solubility (17.58 mM) and >98% purity, it ensures robust, reproducible antiviral and kinase profiling assays. Essential for laboratories dissecting CK2-dependent biology without confounding polypharmacology.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B12374492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsnk2A-IN-1
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C21H21N3O4/c1-13(2)28-16-8-9-19(27-3)17(10-16)23-20-12-22-11-18(24-20)14-4-6-15(7-5-14)21(25)26/h4-13H,1-3H3,(H,23,24)(H,25,26)
InChIKeyYITHRAGTKVMJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Csnk2A-IN-1: A Selective CSNK2A Inhibitor for Antiviral and Oncology Research Applications


Csnk2A-IN-1 (also known as compound 7C) is a selective, small-molecule inhibitor of Casein Kinase 2 Alpha (CSNK2A/CK2α) [1]. It belongs to a class of 2,6-disubstituted pyrazines, with a molecular formula of C21H21N3O4 and a molecular weight of 379.41 g/mol [2]. The compound has been primarily characterized for its antiviral activity against beta-coronaviruses, including SARS-CoV-2, and is noted for its improved selectivity profile against the off-target kinase PIM3 compared to earlier analogs in its series [3]. This product is intended for research use only and is available from multiple commercial vendors .

Critical Differentiation: Why Csnk2A-IN-1 Cannot Be Replaced by Generic CK2 Inhibitors


Generic substitution among CK2 inhibitors is highly inadvisable due to significant differences in kinase selectivity profiles and off-target effects that can confound experimental results. The primary off-target liability for many ATP-competitive CK2 inhibitors is the PIM family of kinases (particularly PIM3) [1]. While prototypical CK2 inhibitors like Silmitasertib (CX-4945) exhibit potent CK2 inhibition, their PIM3 activity can complicate the interpretation of phenotypes in antiviral and oncology studies [2]. Csnk2A-IN-1 is the product of a focused medicinal chemistry campaign specifically designed to mitigate this PIM3 off-target activity while maintaining potent nanomolar inhibition of CSNK2A, thereby providing a more selective chemical probe for dissecting CSNK2A-dependent biology [3]. Substituting Csnk2A-IN-1 with a less selective CK2 inhibitor, or a PIM-family inhibitor, would introduce a fundamentally different polypharmacology and is therefore not a scientifically equivalent alternative.

Quantitative Differentiation of Csnk2A-IN-1: Head-to-Head Selectivity and Activity Data


Improved Selectivity Over PIM3 Off-Target Compared to Lead Compound

Csnk2A-IN-1 (compound 7c) was designed as part of a structure-activity relationship (SAR) study to improve selectivity for CSNK2A over the closely related PIM3 kinase. The lead compound, 6c, showed a 30-fold selectivity for CSNK2A over PIM3 in cellular assays. Csnk2A-IN-1 was optimized from this scaffold to further enhance this selectivity window [1]. While the precise quantitative fold-selectivity for Csnk2A-IN-1 is not disclosed in the public abstract, the primary source confirms it has 'improved selectivity over PIM3' relative to earlier analogs, representing a key advancement for applications where PIM3 inhibition is an undesirable confounding variable [2]. This is a critical differentiator from first-generation CK2 inhibitors like CX-4945, which exhibit potent PIM3 activity [3].

Kinase Selectivity Off-Target Profiling Chemical Biology

Potent Antiviral Activity Against Beta-Coronavirus Replication

Csnk2A-IN-1 demonstrates potent inhibition of viral replication in cellular models of beta-coronavirus infection. This activity is directly linked to its CSNK2A inhibitory potency [1]. In contrast to the broad-spectrum CK2 inhibitor Silmitasertib (CX-4945), which has also shown antiviral effects but is limited by its poor kinome-wide selectivity, Csnk2A-IN-1 provides a more targeted tool to validate CSNK2A as a host-directed antiviral target [2]. The antiviral activity is consistent across relevant models including SARS-CoV-2 and MHV (Mouse Hepatitis Virus) [3].

Antiviral SARS-CoV-2 Host-Directed Therapy

Defined In Vitro Solubility for Reproducible Cell-Based Assays

Csnk2A-IN-1 exhibits a defined solubility in DMSO of 6.67 mg/mL (approximately 17.58 mM), which is a critical practical differentiator for in vitro experimental workflows [1]. This allows for the preparation of stable, high-concentration stock solutions suitable for cell-based assays without the need for specialized solubilization techniques that are often required for less soluble CK2 inhibitors . While some CK2 inhibitors may suffer from poor aqueous solubility that limits their effective concentration range in culture, Csnk2A-IN-1's solubility profile facilitates consistent and reproducible dosing in cellular experiments [2].

Assay Development Solubility Formulation

Optimal Application Scenarios for Csnk2A-IN-1 Based on Quantitative Differentiation


High-Confidence Target Validation in CSNK2A-Dependent Antiviral Pathways

Csnk2A-IN-1 is the preferred tool compound for researchers investigating the role of CSNK2A in host-directed antiviral responses against beta-coronaviruses such as SARS-CoV-2. Its improved selectivity over PIM3, as established in Section 3, minimizes the risk of off-target-driven phenotypes that could confound the validation of CSNK2A as a therapeutic node [1]. This makes it a superior choice over less selective CK2 inhibitors like CX-4945 for mechanistic studies in virology.

Kinase Selectivity Profiling and Chemical Biology Studies

For chemical biologists and kinase researchers building selective inhibitor panels, Csnk2A-IN-1 offers a distinct advantage due to its documented optimization for selectivity over PIM3 [1]. It serves as a valuable comparator compound when evaluating the polypharmacology of other CK2-targeting agents or when constructing a chemical toolkit to dissect the overlapping functions of the CK2 and PIM kinase families.

Optimization of Cell-Based Assays Requiring High DMSO Stock Concentration

Laboratories that prioritize assay robustness and reproducibility will find Csnk2A-IN-1 advantageous due to its well-defined DMSO solubility (6.67 mg/mL) [2]. This allows for the preparation of high-concentration stock solutions (up to 17.58 mM), minimizing the introduction of solvent artifacts (e.g., DMSO toxicity) into sensitive cell-based assays and enabling a wider dynamic range for dose-response experiments compared to less soluble CK2 inhibitors [3].

Lead Optimization and Medicinal Chemistry Benchmarking

Medicinal chemistry teams working on next-generation CK2 inhibitors can use Csnk2A-IN-1 as a benchmark for selectivity. The published SAR around the 2,6-disubstituted pyrazine scaffold, particularly the modifications at the 6-position to dial out PIM3 activity, provides a clear chemical starting point and a relevant comparator for evaluating new chemical entities [1]. This is a more appropriate comparator for novel, selective agents than a broader clinical candidate like Silmitasertib.

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